6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate
Overview
Description
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate is a chemical compound with the molecular formula H₂NC₁₀H₅(OH)SO₃H·H₂O. It is known for its applications in the synthesis of dyes and its role in various chemical reactions. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring system .
Mechanism of Action
Target of Action
It is known to undergo azo coupling reactions with certain diazonium ions .
Mode of Action
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate undergoes azo coupling reaction with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relatively highly concentrated aqueous alkaline solutions . This reaction results in the formation of aminoazo and hydroxyazo compounds .
Biochemical Pathways
The formation of aminoazo and hydroxyazo compounds suggests that it may be involved in the synthesis of azo dyes .
Result of Action
Its role in the synthesis of aminoazo and hydroxyazo compounds suggests that it may contribute to the coloration processes in certain applications .
Action Environment
Its reaction with diazonium ions occurs in highly concentrated aqueous alkaline solutions , suggesting that pH and concentration levels may play a role in its efficacy and stability.
Preparation Methods
The synthesis of 6-amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate typically involves the sulfonation of 6-amino-4-hydroxy-2-naphthalene. The process includes the following steps:
Sulfonation: The naphthalene derivative is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The reaction mixture is neutralized with a base such as sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production of the desired compound .
Chemical Reactions Analysis
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound reacts with diazonium salts to form azo dyes.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.
Common reagents used in these reactions include diazonium salts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions are azo dyes, quinones, and sulfonamide derivatives .
Scientific Research Applications
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate can be compared with other similar compounds, such as:
2-Amino-8-hydroxynaphthalene-6-sulfonic acid: This compound also contains amino, hydroxyl, and sulfonic acid groups but differs in the position of these groups on the naphthalene ring.
7-Amino-1-naphthol-3-sulfonic acid: Similar in structure, this compound has the amino and hydroxyl groups in different positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which makes it particularly suitable for certain dye synthesis and other chemical applications .
Properties
IUPAC Name |
6-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.H2O/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDZFUCCXGYYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583497 | |
Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139123-65-2 | |
Record name | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139123652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDF0N52Y79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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